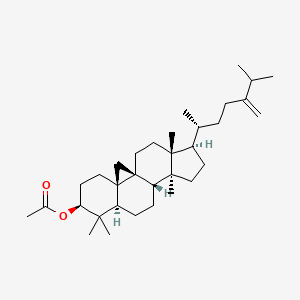

24-Methylenecycloartanol acetate

Description

Presence in Diverse Plant Species

The distribution of 24-Methylenecycloartanol (B74860) acetate (B1210297) and its precursor is vast, spanning numerous plant species with varied medicinal and ecological properties.

Several plants with established medicinal properties have been found to contain 24-Methylenecycloartanol and its derivatives. In the case of Ficus krishnae, a plant utilized in traditional medicine for treating diabetes, 24-Methylenecycloartanol has been isolated from its stem bark. researchgate.netphcogrev.com Similarly, the leaves of Lagerstroemia speciosa, another plant with a history of medicinal use, have been shown to contain 24-methylenecycloartanol acetate. koreascience.krepa.gov While triterpenoids are known constituents of Panax ginseng (Ginseng), specific isolation of this compound has not been definitively reported in the available research.

The genus Euphorbia is a particularly rich source of cycloartane-type triterpenes. The latex of several Euphorbia species has been found to contain both 24-Methylenecycloartanol and its acetylated form, this compound. researchgate.netmassey.ac.nz Research has shown that these compounds are often more abundant in the latex compared to other plant tissues, suggesting a specialized role within this defensive fluid. researchgate.net

The occurrence of 24-Methylenecycloartanol and its acetate extends to a wide variety of other plant species. 24-Methylenecycloartanol has been identified in the orchid Epidendrum mosenii, the leaves of Psychotria viridis, and the aerial parts of Artemisia sodiroi. nih.govfrontiersin.org Furthermore, it has been isolated from the fruit peel of Pometia pinnata and has been found in Scorzonera undulata, a plant with traditional medicinal uses. nih.govnih.gov Studies on the biosynthesis of phytosterols (B1254722) have also confirmed the presence of 24-Methylenecycloartanol in tissue cultures of Trichosanthes kirilowii, Rabdosia japonica, and Physalis peruviana. researchgate.netacs.org Additionally, this compound is a known constituent of rice bran oil (Oryza sativa). nih.gov While many triterpenoids have been identified in Sideritis species, Costus speciosus, Camellia sinensis, and Lophostemon confertus, the specific presence of this compound in these plants is not well-documented in the currently available scientific literature.

Table 1: Presence of this compound and its Precursor in Various Plant Species

| Plant Species | Compound Identified | Plant Part/Source |

|---|---|---|

| Lagerstroemia speciosa | This compound | Leaves |

| Euphorbia species | This compound | Latex |

| Ficus krishnae | 24-Methylenecycloartanol | Stem Bark |

| Euphorbia species | 24-Methylenecycloartanol | Latex |

| Epidendrum mosenii | 24-Methylenecycloartanol | Whole Plant |

| Psychotria viridis | 24-Methylenecycloartanol | Leaves |

| Artemisia sodiroi | 24-Methylenecycloartanol | Aerial Parts |

| Pometia pinnata | 24-Methylenecycloartanol | Fruit Peel |

| Scorzonera undulata | 24-Methylenecycloartanol | Whole Plant |

| Trichosanthes kirilowii | 24-Methylenecycloartanol | Tissue Culture |

| Rabdosia japonica | 24-Methylenecycloartanol | Tissue Culture |

| Physalis peruviana | 24-Methylenecycloartanol | Tissue Culture |

| Oryza sativa (Rice Bran Oil) | 24-Methylenecycloartanol | Bran |

Quantitative and Qualitative Variation Across Plant Parts and Environmental Conditions

The concentration and presence of 24-Methylenecycloartanol and its acetate can vary significantly depending on the plant part, developmental stage, and prevailing environmental conditions. In Epidendrum mosenii, for instance, 24-Methylenecycloartanol is found throughout the plant but is significantly more concentrated in the stems, particularly during the spring and summer months.

A study on three Euphorbia species revealed that cycloartane-type triterpenes, including 24-Methylenecycloartanol and its acetate, are substantially more abundant in the latex than in other plant organs such as leaves and roots. researchgate.net The content of 24-Methylenecycloartanol in the latex also showed inter-species variation and was influenced by the geographical location of the plant population. researchgate.netwikipedia.org For example, the latex of Euphorbia amygdaloides exhibited the highest average content of 24-methylenecycloartanol compared to Euphorbia glareosa and Euphorbia palustris. researchgate.net

Table 2: Variation in 24-Methylenecycloartanol Content in the Latex of Three Euphorbia Species

| Species | Average Relative Content of 24-Methylenecycloartanol |

|---|---|

| Euphorbia amygdaloides | Highest |

| Euphorbia glareosa | Similar to E. palustris |

| Euphorbia palustris | Similar to E. glareosa |

Data derived from a comparative study and presented in relative terms.

Ecological Roles of 24-Methylenecycloartanol in Plant Systems

The accumulation of 24-Methylenecycloartanol and its derivatives in plants is not arbitrary; these compounds often play crucial roles in the plant's interaction with its environment, particularly in defense against herbivores and pathogens.

Furthermore, a study on 24-methylenecycloartanol isolated from the fruit peel of Pometia pinnata investigated its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated weak antibacterial activity, suggesting that its role in chemical defense may be more pronounced against certain types of organisms, such as fungi. nih.gov The presence of these compounds in various plant tissues and exudates points towards a broad role in protecting plants from a range of biological threats.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIMYSSYXBYIBJ-LLSUAUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 24 Methylenecycloartanol Acetate and Its Precursors

Ecological Roles of 24-Methylenecycloartanol (B74860) in Plant Systems

Role in Response to Pathogen and Herbivore Interactions

Research into the specific roles of 24-methylenecycloartanol acetate (B1210297) in plant defense is ongoing, with current studies primarily focusing on its antimicrobial and antifungal properties.

Pathogen Interactions

24-Methylenecycloartanol acetate has been noted for its potential antiviral and antimicrobial activities. chemfaces.comscreenlib.com While detailed studies on the acetate form are limited, research on its precursor, 24-methylenecycloartanol, provides insight into its potential functions.

A study on extracts from Euphorbia species identified 24-methylenecycloartanol as a compound associated with moderate inhibitory effects on the growth of toxigenic Fusarium species, which are responsible for cereal grain rots. Specifically, it demonstrated activity against Fusarium verticillioides and Fusarium graminearum. A significant finding from this research was that sublethal concentrations of 24-methylenecycloartanol could block the production of mycotoxins, namely deoxynivalenol (B1670258) (DON) and fumonisins. This suggests a role in not only inhibiting fungal growth but also in reducing the contamination of grains with harmful toxins.

The following table presents the findings on the antifungal activity of 24-methylenecycloartanol.

Herbivore Interactions

The role of this compound in defending plants against herbivores is an area that requires more specific research. While triterpenoids, in general, are known to act as herbivore deterrents, detailed studies focusing on this particular compound are not extensively available. nih.gov Plant latex, which can contain a variety of triterpenoids, is known to be a primary defense mechanism against herbivores through both physical and chemical means. universiteitleiden.nl The presence of compounds like 24-methylenecycloartanol in the latex of some plants suggests a potential role in anti-herbivory. universiteitleiden.nl However, direct evidence and detailed research findings on the effects of this compound on specific herbivores are currently limited.

Biosynthetic Pathways and Metabolic Interconversions of 24 Methylenecycloartanol Acetate

Cycloartenol (B190886) Pathway in Plant Sterol Biosynthesis

In the realm of plant biology, the synthesis of sterols predominantly follows the cycloartenol pathway, a sophisticated and highly regulated metabolic route. This pathway is responsible for generating the foundational structures of a vast number of essential phytosterols (B1254722).

Origin from Mevalonate (B85504) Pathway Precursors

The journey to 24-methylenecycloartanol (B74860) acetate (B1210297) begins with the mevalonate pathway, a fundamental metabolic sequence present in eukaryotes, archaea, and some bacteria. researchgate.netwikipedia.org This pathway utilizes acetyl-CoA as its primary carbon source to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgcreative-proteomics.com These two molecules are the universal precursors for the synthesis of all isoprenoids, including the extensive family of sterols. wikipedia.orgcreative-proteomics.com

The initial steps of the mevalonate pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgfrontiersin.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a critical rate-limiting step in this pathway. frontiersin.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is then converted into IPP, which can be isomerized to DMAPP. wikipedia.org

| Enzyme | Abbreviation | Function in Mevalonate Pathway |

| Acetoacetyl-CoA thiolase | - | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| HMG-CoA synthase | HMGCS | Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGCR | Reduces HMG-CoA to mevalonate. This is a key regulatory step. |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates and dephosphorylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | - | Isomerizes isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP). |

Enzymatic Steps Leading to Cycloartenol

The biosynthesis of cycloartenol is a pivotal step that distinguishes plant sterol synthesis from that of fungi and mammals. pnas.orgnih.gov The linear precursor, 2,3-oxidosqualene (B107256), is formed from the head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules to create squalene (B77637), which is then epoxidized. The cyclization of 2,3-oxidosqualene is catalyzed by the enzyme cycloartenol synthase (CAS), also systematically known as (S)-2,3-epoxysqualene mutase (cyclizing, cycloartenol-forming). rsc.orgmdpi.comnih.gov

This remarkable enzymatic transformation involves a series of concerted protonations, ring closures, and rearrangements of the squalene backbone. The reaction is initiated by the protonation of the epoxide oxygen, which triggers a cascade of cyclization events to form a transient protosteryl cation intermediate. mdpi.com Unlike in mammals and fungi where this intermediate is deprotonated to form lanosterol (B1674476), in plants, the cycloartenol synthase facilitates a further rearrangement involving the formation of a cyclopropane (B1198618) ring between C-9 and C-10, yielding the characteristic 9β,19-cyclopropyl structure of cycloartenol. nih.govmdpi.com This single enzymatic step transforms a linear polyisoprenoid chain into a complex tetracyclic structure with a distinctive fifth ring. nih.gov

Conversion of Cycloartenol to 24-Methylenecycloartanol

Following its synthesis, cycloartenol undergoes a crucial modification on its side chain to form 24-methylenecycloartanol. This reaction is a key branching point in the phytosterol biosynthetic pathway, leading to the vast diversity of plant sterols. nih.gov

The enzymatic methylation of the Δ24 double bond of cycloartenol by SMT1 is a stereospecific process involving both methyl and hydride shifts. rsc.org The reaction proceeds through a high-energy carbocationic intermediate. Following the nucleophilic attack of the Δ24 double bond on the methyl group of SAM, a transient C-25 carbocation is formed. rsc.org To stabilize this intermediate, a creative-proteomics.comrsc.org-hydride shift occurs, where a hydride ion migrates from C-24 to C-25. rsc.org Subsequently, a proton is eliminated from the newly introduced methyl group at C-28, resulting in the formation of the 24-methylene group. rsc.org Isotopic labeling studies have confirmed this mechanism, demonstrating the transfer of a deuterium (B1214612) atom from C-24 to C-25 during the formation of 24-methylenecycloartanol. rsc.org The stereochemistry of these shifts is tightly controlled by the enzyme's active site, ensuring the correct configuration of the final product.

Further Metabolism of 24-Methylenecycloartanol

24-Methylenecycloartanol is not an end product but rather a crucial intermediate in the biosynthesis of a wide range of phytosterols. nih.gov It serves as the substrate for a series of subsequent enzymatic reactions that modify both the sterol nucleus and the side chain. One of the initial steps in its further metabolism is the opening of the cyclopropane ring, a reaction catalyzed by cyclopropyl (B3062369) sterol isomerase (CPI). nih.gov This is followed by demethylations at the C-4 and C-14 positions, catalyzed by a complex of enzymes including a sterol-4α-methyl oxidase (SMO). nih.gov

Following these modifications to the ring structure, the 24-methylene side chain can be further modified. For instance, it can be reduced to a 24-methyl group, leading to the formation of campesterol (B1663852). researchgate.net Alternatively, a second methylation event at C-28, catalyzed by SMT2, can occur, leading to the formation of 24-ethylidene intermediates, which are precursors to stigmasterol (B192456) and sitosterol (B1666911). nih.govnih.gov Thus, 24-methylenecycloartanol stands at a critical metabolic crossroads, directing the flow of intermediates towards the synthesis of the most abundant and functionally important phytosterols in plants.

| Intermediate | Enzyme(s) | Product(s) |

| 24-Methylenecycloartanol | Cyclopropyl sterol isomerase (CPI), Sterol-4α-methyl oxidase (SMO), and others | Cycloeucalenol, Obtusifoliol |

| Obtusifoliol | Various demethylases, isomerases, and reductases | 24-Methylene lophenol |

| 24-Methylene lophenol | Δ24-Sterol reductase | Campesterol |

| 24-Methylene lophenol | Sterol C24-methyltransferase 2 (SMT2) | 24-Ethylidene lophenol |

| 24-Ethylidene lophenol | Various isomerases and reductases | Sitosterol, Stigmasterol |

Precursor Role in Higher Plant Sterol Biosynthesis (e.g., Sitosterol, Campesterol, Ergosterol)

In the sterol biosynthesis pathway of higher plants, the journey from the initial cyclic precursor to the final membrane-integrated phytosterols involves a series of enzymatic modifications. The process begins with the cyclization of 2,3-oxidosqualene to form cycloartenol, a reaction that distinguishes the plant pathway from the lanosterol-based pathway in fungi and animals. researchgate.netoup.com

Following its formation, cycloartenol undergoes C-24 methylation, a reaction catalyzed by S-adenosyl-L-methionine (AdoMet)-dependent sterol C-24 methyltransferase type 1 (SMT1). portlandpress.comnih.gov This enzymatic step transfers a methyl group from AdoMet to the C-24 position of the cycloartenol side chain, yielding 24-methylenecycloartanol. smolecule.comnih.gov This conversion is considered a major regulatory point, channeling carbon flux towards the production of 24-alkylated sterols. nih.gov

24-Methylenecycloartanol then serves as a direct precursor for the biosynthesis of major C28 and C29 phytosterols:

Campesterol: This C28 sterol is a primary product derived from 24-methylenecycloartanol. The pathway involves the opening of the cyclopropane ring and subsequent modifications. smolecule.comnih.gov

Sitosterol: The biosynthesis of this predominant C29 plant sterol also proceeds through the 24-methylenecycloartanol intermediate. A second methylation step at C-28, catalyzed by sterol C-methyltransferase 2 (SMT2), is required to form the ethyl group at the C-24 position. frontiersin.org

Ergosterol (B1671047): While ergosterol is the characteristic sterol in fungi, its synthesis can also occur in some photosynthetic organisms like algae. nih.govnih.gov In these organisms, the biosynthetic pathway also utilizes cycloartenol as the starting point, diverging from the fungal lanosterol pathway. nih.govnih.gov The synthesis of ergosterol from 24-methylenecycloartanol involves a nih.govrsc.org-hydride shift from C-24 to C-25 in the side-chain formation. rsc.org

The central role of 24-methylenecycloartanol as a metabolic hub is crucial for establishing the characteristic sterol profile of plants, which is dominated by 24-alkyl sterols like campesterol and sitosterol. smolecule.com

Formation of Acetate Derivatives and other Conjugates

While free sterols are essential components of cellular membranes, plant cells also synthesize and store sterol conjugates, such as steryl esters and steryl glycosides. researchgate.net 24-Methylenecycloartanol can be converted to its acetate derivative, 24-methylenecycloartanol acetate. This process involves the esterification of the hydroxyl group at the C-3 position with an acetyl group, likely derived from acetyl-CoA.

Transient Intermediates and Related Compounds

The metabolic journey of 24-methylenecycloartanol towards campesterol and other phytosterols involves its conversion into a series of transient intermediates. A critical step is the transformation of 24-methylenecycloartanol to cycloeucalenol. smolecule.com This conversion involves the removal of the 4α-methyl group, a process catalyzed by a sterol-4α-methyl oxidase (SMO) enzyme complex. smolecule.com

This demethylation is not a single reaction but a multi-step process:

The 4α-methyl group is sequentially oxidized to a hydroxymethyl group, then to an aldehyde.

The aldehyde is further oxidized to a carboxylic acid, forming the transient intermediate 4α-carboxy-4β-methyl-24-methylenecycloartanol .

This is followed by the decarboxylation and removal of the 4β-methyl group and the remaining carboxyl group, yielding cycloeucalenol.

The accumulation of 24-methylenecycloartanol upon the suppression of SMO1 gene activity in Nicotiana benthamiana confirms its role as the direct substrate for this enzymatic step. smolecule.com This transformation is pivotal as it progresses the molecule from a C31 triterpenoid (B12794562) towards the C28 sterol, cycloeucalenol.

Comparative Biosynthetic Analyses in Different Organisms (Plants, Fungi, Algae)

The biosynthesis of sterols is a fundamental process in eukaryotes, but the pathways exhibit significant divergence across different kingdoms, reflecting their distinct evolutionary histories. frontiersin.orgoup.com The primary split occurs at the initial cyclization of 2,3-oxidosqualene, which dictates the core structure of all subsequent sterols in an organism. researchgate.netnih.gov

| Feature | Higher Plants | Fungi | Algae |

| Primary Precursor | Cycloartenol | Lanosterol | Primarily Cycloartenol |

| Key Intermediate | 24-Methylenecycloartanol | Zymosterol | 24-Methylenecycloartanol |

| Major End Sterols | Sitosterol, Stigmasterol, Campesterol | Ergosterol | Ergosterol, various Phytosterols |

| C24-Alkylation | Yes (SMT1 & SMT2) | Yes (SMT1) | Yes (SMT1 & often SMT2) |

Divergence from Lanosterol Pathway in Fungi

The most profound difference in sterol biosynthesis lies between plants/algae and fungi/animals. frontiersin.orgnih.gov

Plants and Algae: In these photosynthetic organisms, the enzyme cycloartenol synthase (CAS) converts 2,3-oxidosqualene into the pentacyclic triterpenoid cycloartenol. oup.comnih.gov This molecule, with its characteristic 9β,19-cyclopropane ring, is the committed precursor for all phytosterols. frontiersin.org The pathway must then include an additional step, catalyzed by cyclopropyl sterol isomerase (CPI), to open this ring and form a conventional tetracyclic sterol. frontiersin.org

Fungi and Animals: In contrast, these organisms utilize the enzyme lanosterol synthase (LAS) to cyclize 2,3-oxidosqualene directly into the tetracyclic triterpenoid lanosterol. oup.comnih.gov This means the entire biosynthetic machinery in fungi is adapted to process lanosterol and its derivatives, bypassing the need for cyclopropyl intermediates. acs.org

Specificity of Enzymes in Sterol Side Chain Formation

The structural diversity of sterols, particularly in plants, is largely generated by modifications to the sterol side chain. The key enzymes responsible for this are the sterol methyltransferases (SMTs), which catalyze C-methylation at the C-24 position. portlandpress.comnih.gov

There are two main types of SMTs in plants:

SMT1: This enzyme catalyzes the first methylation step. It shows a preference for cycloartenol as its substrate, converting it to 24-methylenecycloartanol. frontiersin.org This reaction is the committed step toward producing 24-alkyl sterols. smolecule.com

SMT2: This enzyme is responsible for the second methylation, which leads to the formation of 24-ethyl sterols like sitosterol and stigmasterol. Its preferred substrate is 24-methylene lophenol. frontiersin.org

The substrate specificity of these enzymes is crucial. SMTs must correctly orient the flexible sterol side chain within the active site to ensure the proper stereochemistry of the final product. nih.govresearchgate.net Fungi typically possess only the SMT1-type enzyme, leading to the production of C28 sterols like ergosterol, but not the C29 sterols commonly found in plants. frontiersin.org The evolution of two distinct SMTs in plants was a key development that enabled the synthesis of a more complex array of phytosterols. frontiersin.org

Extraction Techniques for Plant Matrices

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of method and solvent is critical and depends on the nature of the plant material and the chemical properties of the target compound.

Solvent-based extraction is the most common approach for obtaining triterpenoids like this compound from plant tissues. The selection of the solvent is based on polarity, with a range of solvents often used sequentially to isolate compounds with different polarities.

Non-polar solvents such as petroleum ether and hexane (B92381) are frequently used for the initial extraction. For instance, crude rice bran oil, a source of related triterpenoids, has been obtained by macerating rice bran with petroleum ether (60–80°C) for 24 hours. nih.gov Similarly, light petroleum extraction has been successfully used to isolate a triterpene fraction containing 24-methylenecycloartanol from the nuts of Garcinia kola. rsc.org

Solvents of intermediate polarity, like ethyl acetate and chloroform, are also widely employed. Ethyl acetate is effective in extracting a broad range of compounds and is often used as a benchmark conventional organic solvent. ecoxtract.commdpi.com Following an initial extraction with a non-polar solvent, plant material may be further extracted with solvents of increasing polarity, such as ethyl acetate and then methanol (B129727), to ensure comprehensive extraction of secondary metabolites. nih.govmdpi.com This sequential process helps to separate compounds based on their solubility, simplifying subsequent purification steps. Methanol, a polar solvent, is effective for extracting more polar compounds and is often used in the final stages of a sequential extraction process or for direct extraction from plant material. mdpi.comphytojournal.com

The table below summarizes various solvents used in the extraction of triterpenoids and related compounds from plant sources.

| Solvent | Polarity | Typical Application | Plant Source Example |

| Petroleum Ether | Non-polar | Initial extraction of lipids and non-polar triterpenoids. | Rice Bran (Oryza sativa) nih.gov |

| Hexane | Non-polar | Extraction of less polar compounds. | Anemarrhena asphodeloides mdpi.com |

| Chloroform | Intermediate | Sequential extraction following non-polar solvents. | Anemarrhena asphodeloides mdpi.com |

| Ethyl Acetate | Intermediate | Extraction of moderately polar compounds. | Rice Bran (Oryza sativa) nih.gov |

| Methanol | Polar | Extraction of polar compounds, often after less polar solvents. | Rice Bran (Oryza sativa) nih.gov |

Plant exudates, such as latex, are concentrated sources of specialized metabolites and require specific handling. The latex of various Euphorbia species is a known source of terpenes, including 24-methylenecycloartanol. researchgate.net Extraction from latex typically involves direct collection of the exudate, which can then be partitioned using various solvents to separate the target compounds from the complex mixture of polyisoprenes, proteins, and other molecules. researchgate.net The high concentration of the target compound in latex can sometimes simplify the extraction process compared to working with whole plant tissues.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of numerous compounds. Chromatographic techniques are indispensable for separating this compound from this complex matrix.

Column chromatography is a fundamental purification technique used to separate individual components from a mixture. nih.gov Silica (B1680970) gel is the most common stationary phase used for the purification of triterpenoids due to its high polarity and versatility. sigmaaldrich.comresearchgate.net The separation principle is based on the differential adsorption of compounds to the silica surface as a mobile phase (solvent system) is passed through the column. youtube.com

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. youtube.com The crude extract is then loaded onto the top of the column. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted in order of increasing polarity. For triterpenoids, common solvent systems include gradients of hexane-ethyl acetate or chloroform-methanol.

For separating compounds with similar polarities that differ only in their degree of unsaturation, such as separating 24-methylenecycloartanol from other sterols, silver nitrate-impregnated silica gel can be used. The silver ions interact with the π-electrons of the double bonds in the molecules, leading to differential retention and enabling a more refined separation.

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are crucial analytical tools for monitoring the progress of column chromatography separations and for developing optimal solvent systems. phytojournal.comnih.gov These techniques are valued for their simplicity, speed, and ability to analyze multiple samples simultaneously. mdpi.comamazonaws.com

In HPTLC, a sample is applied to a plate coated with a thin layer of silica gel. The plate is then placed in a chamber containing a specific mobile phase. For a related compound, 24-methylenecycloartanyl ferulate, an effective mobile phase was found to be a mixture of toluene, ethyl acetate, and methanol (15.0:1.7:3.3, v/v/v). nih.gov The separation occurs as the mobile phase ascends the plate, and the resulting spots are visualized, often under UV light or after spraying with a derivatizing reagent like anisaldehyde-sulfuric acid, which produces colored spots for different compounds. mdpi.com The retention factor (Rf) value is calculated for each spot and used for identification.

The table below details an HPTLC method developed for a compound structurally related to this compound.

| Parameter | Description |

| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 |

| Mobile Phase | Toluene : Ethyl Acetate : Methanol (15.0:1.7:3.3, v/v/v) nih.gov |

| Chamber Saturation | 15 minutes at room temperature nih.gov |

| Detection Wavelength | 317 nm nih.gov |

| Retention Factor (Rf) | 0.72 ± 0.02 (for 24-methylenecycloartanyl ferulate) nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and quantification of compounds like this compound. researchgate.net It offers higher resolution, speed, and sensitivity compared to column chromatography.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is polar. A typical mobile phase consists of a gradient system of water and an organic solvent like methanol or acetonitrile. researchgate.net As the concentration of the organic solvent is increased, compounds are eluted based on their hydrophobicity, with more non-polar compounds being retained longer on the column. This method is highly effective for separating structurally similar triterpenoids to yield a highly purified final product.

An In-depth Look at this compound: Advanced Analytical Characterization

The study of complex natural products like this compound necessitates a suite of advanced analytical techniques for unambiguous identification and structural confirmation. This article delves into the specific methodologies employed in the research-level characterization of this pentacyclic triterpenoid acetate, focusing on chromatographic and spectroscopic approaches.

Future Directions and Emerging Research Avenues for 24 Methylenecycloartanol Acetate

Exploration of Undiscovered Biological Activities and Mechanisms

While the broader class of cycloartane (B1207475) triterpenoids is known for a range of pharmacological effects, the specific biological activity profile of 24-Methylenecycloartanol (B74860) acetate (B1210297) remains largely uncharted territory. nih.govnih.gov Future research should prioritize a systematic screening of this compound against a wide array of therapeutic targets.

Table 1: Potential Areas for Biological Activity Screening of 24-Methylenecycloartanol Acetate

| Therapeutic Area | Potential Activity to Investigate | Rationale based on Related Compounds |

| Neuroinflammation | Anti-neuroinflammatory effects | Other phytosterols (B1254722) have shown promise in this area. |

| Oncology | Cytotoxic and anti-proliferative effects against various cancer cell lines | Numerous cycloartane triterpenoids exhibit anticancer properties. nih.govnih.govdovepress.comnih.govfrontiersin.org |

| Immunology | Immunomodulatory and anti-inflammatory activities | Cycloartane triterpenoids from various plant sources have demonstrated immunomodulatory potential. nih.gov |

| Infectious Diseases | Antiviral and antimicrobial activities | Propolis extracts containing cycloartane triterpenes have shown antimicrobial effects. nih.gov |

| Metabolic Disorders | Modulation of metabolic pathways related to diabetes and obesity | Some cycloartane triterpenoids have been investigated for their effects on metabolic syndrome. nih.gov |

| Autophagy | Induction or inhibition of autophagy | Novel cycloartane triterpenoids have been identified as autophagy modulators in cancer cells. spandidos-publications.comnih.gov |

A crucial aspect of this exploration will be the elucidation of the compound's mechanism of action for any identified activities. Techniques such as differential gene expression analysis, proteomics, and targeted cellular assays will be instrumental in pinpointing the molecular pathways modulated by this compound.

Advanced Structural-Activity Relationship Studies

The inherent structure of this compound provides a rich scaffold for chemical modification to enhance its biological activities. Advanced Structure-Activity Relationship (SAR) studies will be pivotal in understanding how different functional groups on the cycloartane skeleton contribute to its effects.

Future research should focus on:

Synthesis of Analogs: A systematic synthesis of a library of derivatives by modifying key positions, such as the acetate group, the methylene (B1212753) group on the side chain, and the cyclopropane (B1198618) ring, will be essential.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Computational modeling and QSAR studies can predict the activity of novel analogs and guide the synthesis of more potent and selective compounds.

Stereochemistry and Activity: Investigating the role of stereochemistry in the biological activity of this compound and its derivatives will be critical for optimizing its therapeutic potential.

Insights from SAR studies on other cytotoxic cycloartane triterpenoids, which have highlighted the importance of specific substitutions for activity, can provide a valuable starting point for the rational design of novel this compound derivatives. nih.govnih.gov

Biotechnological Applications in Plant Metabolic Engineering

The production of this compound is currently reliant on its extraction from plant sources, which can be inefficient and unsustainable. nih.gov Plant metabolic engineering offers a promising alternative for enhancing the production of this compound.

Key research avenues include:

Pathway Elucidation: A complete understanding of the biosynthetic pathway leading to 24-Methylenecycloartanol and its subsequent acetylation is a prerequisite for any engineering efforts. This involves identifying and characterizing all the enzymes involved, including the specific acetyltransferase.

Heterologous Expression: The genes encoding the key enzymes in the biosynthetic pathway can be transferred to and expressed in microbial hosts like Saccharomyces cerevisiae or in high-biomass plants to create bio-factories for the compound. nih.govmdpi.com

Metabolic Flux Optimization: Engineering the precursor pathways, such as the mevalonate (B85504) (MVA) pathway, and downregulating competing pathways can significantly increase the metabolic flux towards this compound production. mdpi.com

Recent successes in the metabolic engineering of other terpenoids provide a strong proof-of-concept for the feasibility of these approaches. nih.govmdpi.com

Sustainable Sourcing and Production Methodologies

Developing sustainable and economically viable methods for obtaining this compound is crucial for its future research and potential applications.

Future research should explore:

Green Extraction Techniques: The use of environmentally friendly solvents and advanced extraction methods like supercritical fluid extraction (SFE) and pressurized liquid extraction can improve the efficiency and sustainability of extracting the compound from plant biomass. core.ac.uknih.govresearchgate.netresearchgate.netgoogle.com

Microbial Fermentation: As an alternative to plant extraction, developing microbial fermentation platforms in organisms like Escherichia coli or yeast for the de novo synthesis of this compound offers a highly scalable and sustainable production route. nih.gov

Biocatalysis: The use of isolated enzymes or whole-cell biocatalysts for specific steps in the synthesis of this compound can provide a greener and more efficient alternative to traditional chemical synthesis. nih.govnih.gov

A systematic review of sustainable global sourcing practices can also inform the ethical and environmentally responsible procurement of plant materials if extraction remains a primary source. mdpi.com

Development of Novel Research Tools and Probes Based on the Compound

The unique structure of this compound makes it an excellent candidate for the development of sophisticated research tools to probe biological systems.

Promising areas of research include:

Fluorescent Probes: The synthesis of fluorescently tagged derivatives of this compound can enable the visualization of its subcellular localization and interactions with cellular components in real-time using advanced microscopy techniques. acs.orgnih.govfrontiersin.org

Chemical Probes for Target Identification: The development of chemical probes, for instance, by incorporating a photoreactive group or an affinity tag, will be instrumental in identifying the direct protein targets of this compound, thereby elucidating its mechanism of action. nih.govacs.org

Imaging Agents: With appropriate modifications, derivatives of this compound could potentially be developed as imaging agents for specific cellular processes or disease states, leveraging its inherent biological activities.

The creation of such tools will not only advance our understanding of this specific compound but also contribute to the broader field of chemical biology.

Q & A

Q. How do structural modifications of cycloartane derivatives influence their bioactivity?

- Answer : Acetylation at C-3 (as in this compound) enhances lipophilicity, improving membrane interaction and antiviral efficacy. Comparative studies with non-acetylated analogs (e.g., 24-methylenecycloartanol) show reduced activity, suggesting esterification is critical for target binding .

Contradictions and Research Gaps

- Antiviral vs. Antidiabetic Efficacy : While the compound inhibits HSV-1/2, its IC₅₀ values are higher than lupenone, raising questions about structure-activity relationships. Conversely, its antidiabetic effects are potent at low doses (1 mg/kg in vivo), suggesting tissue-specific mechanisms .

- Metabolic Flux Discrepancies : Despite high abundance in latex, radiolabeling studies show low incorporation into this compound, implying alternative biosynthetic routes or storage pools in specialized organelles .

Q. Methodological Recommendations

- Use combined NMR/GC-MS for unambiguous identification in plant matrices.

- Prioritize in vitro β-cell models (e.g., RIN-5F) to dissect insulinotropic mechanisms.

- Explore isotopic tracing (¹³C-glucose) to map sterol pathway interactions in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.